BenchChemオンラインストアへようこそ!

n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide

Lipophilicity Membrane permeability Drug-likeness optimization

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide (CAS 496837-64-0) is a small-molecule benzimidazole-acetamide hybrid with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g/mol. The compound features a 1H-benzo[d]imidazole core directly N-substituted at the 2-position with a 2-methoxyacetamide side chain (SMILES: O=C(NC1=NC2=CC=CC=C2N1)COC), placing it within the broader class of heterocyclic amide building blocks used in medicinal chemistry and probe discovery.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B14903202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=NC2=CC=CC=C2N1
InChIInChI=1S/C10H11N3O2/c1-15-6-9(14)13-10-11-7-4-2-3-5-8(7)12-10/h2-5H,6H2,1H3,(H2,11,12,13,14)
InChIKeyCZXLELJZPLDUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide (CAS 496837-64-0): Structural Identity and Procurement Baselines


N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide (CAS 496837-64-0) is a small-molecule benzimidazole-acetamide hybrid with molecular formula C₁₀H₁₁N₃O₂ and molecular weight 205.21 g/mol . The compound features a 1H-benzo[d]imidazole core directly N-substituted at the 2-position with a 2-methoxyacetamide side chain (SMILES: O=C(NC1=NC2=CC=CC=C2N1)COC), placing it within the broader class of heterocyclic amide building blocks used in medicinal chemistry and probe discovery . It is commercially available from multiple vendors at ≥98% purity, with storage recommended at 2–8°C under dry, sealed conditions . Critically, no peer-reviewed primary research literature or patent directly reporting quantitative biological activity, target engagement, or in vivo pharmacokinetic data for this specific compound was identified at the time of this analysis, and the evidence presented herein reflects the best available structural, physicochemical, and class-level comparator data.

Why N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide Cannot Be Assumed Interchangeable with Close Benzimidazole-Acetamide Analogs


Within the benzimidazole-acetamide chemical space, seemingly minor structural modifications produce quantifiable shifts in lipophilicity, conformational flexibility, and hydrogen-bonding geometry that render generic substitution scientifically unsound without direct comparative data. The target compound's direct N2-acetamide linkage — without an intervening methylene, ethylene, or propylene spacer — creates a distinct pharmacophoric geometry compared to its closest homolog N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide . The computed partition coefficient (LogP 1.15) differs by approximately 0.65 log units from the methylene-bridged homolog (XLogP3 0.5), representing a theoretical ~4.5-fold difference in lipophilicity that can materially affect membrane partitioning, non-specific protein binding, and assay interference profiles [1]. Furthermore, class-level evidence from structurally related benzimidazole acetamide derivatives demonstrates that enzyme inhibition potency against acetylcholinesterase and carbonic anhydrase isoforms spans a >18-fold range (IC₅₀ 0.936–17.07 µM) across only four compounds within a single study, underscoring that substitution pattern exerts decisive, non-linear control over biological activity [2]. Users should explicitly verify whether any proposed substitute matches the target compound's direct N2-substitution, methoxyacetamide side chain, and absence of ring substituents — as even single-atom variations alter the property and potential activity profile in ways not predictable from scaffold-level generalizations. IMPORTANT TRANSPARENCY NOTE: High-strength differential evidence (direct head-to-head biological comparisons, selectivity panels, or in vivo PK data) for this specific compound is absent from the public domain. All quantitative differentiation below reflects the strongest available evidence tier — predominantly cross-study comparable physicochemical data and class-level inference — and should be interpreted accordingly.

Quantitative Differentiation Evidence for N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide versus Closest Analogs


Lipophilicity Advantage: LogP 1.15 vs. 0.50 for the Methylene-Bridged Homolog

The target compound exhibits a computed LogP of 1.1478, compared with XLogP3 of 0.5 for the closest commercially available homolog, N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide (CAS 850921-03-8) [1]. This 0.65 log-unit difference corresponds to a theoretical ~4.5-fold higher octanol-water partition coefficient, placing the target compound within the favorable Lipinski-compliant range (LogP 1–3) while the homolog falls below the optimal lower boundary for passive membrane permeability. Both compounds share identical hydrogen-bond donor (2) and acceptor (3) counts and nearly identical TPSA values (67.01 vs. 67 Ų), isolating lipophilicity as the primary differentiating physicochemical parameter. The target's increased lipophilicity arises from the absence of a methylene spacer that in the homolog introduces additional polarity at the amide nitrogen attachment point without a compensating hydrophobic contribution.

Lipophilicity Membrane permeability Drug-likeness optimization

Reduced Conformational Entropy: 3 Rotatable Bonds vs. 4 for the Methylene-Bridged Homolog

The target compound possesses 3 rotatable bonds, compared with 4 rotatable bonds for N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide, as documented in vendor computational profiling and PubChem, respectively [1]. The additional rotatable bond in the homolog arises from the methylene (-CH₂-) spacer inserted between the benzimidazole N2 position and the amide carbonyl, which introduces an extra freely rotating sigma bond. In the target compound, the amide NH is attached directly to the benzimidazole C2 carbon, eliminating this degree of torsional freedom. One fewer rotatable bond corresponds to an estimated reduction of ~0.5–1.0 kcal/mol in conformational entropy penalty (TΔS_conf) upon target binding, assuming a typical loss of ~0.5–1.0 kcal/mol per frozen rotor at 298 K. Both compounds are otherwise identical in ring systems and functional groups, enabling this parameter to be isolated with high confidence.

Conformational restriction Binding entropy Ligand efficiency

Direct N2-Acetamide Linkage Architecture: Distinct Hydrogen-Bonding Geometry vs. Spacer-Containing Analogs

The target compound features a direct amide linkage at the benzimidazole N2 position (SMILES: O=C(NC1=NC2=CC=CC=C2N1)COC), with the amide nitrogen directly bonded to the imidazole C2 carbon . This contrasts with the closest commercially available homolog N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide (CAS 850921-03-8), which interposes a methylene spacer (SMILES: COCC(=O)NCC1=NC2=CC=CC=C2N1) [1], and with N-(1H-benzo[d]imidazol-2-yl)acetamide (CAS 21202-05-1), which lacks the methoxy oxygen entirely (SMILES: C1=CC=CC2=C1N=C(NC(C)=O)[NH]2, MF C₉H₉N₃O, MW 175.19) . The direct N2-substitution forces the amide carbonyl into closer proximity to the benzimidazole ring system, altering both the hydrogen-bond donor/acceptor vector angles and the π-system conjugation. The methoxy oxygen in the target compound provides an additional hydrogen-bond acceptor at a defined distance from the benzimidazole core that is absent in the des-methoxy analog and positioned differently relative to the spacer-containing homolog. These geometric differences are significant because benzimidazole-based enzyme inhibitors frequently engage catalytic residues through precisely oriented hydrogen-bond networks at the active site periphery.

Hydrogen-bonding Pharmacophore geometry Target recognition

Class-Level Enzyme Inhibition Context: Benzimidazole Acetamide AChE and Carbonic Anhydrase Inhibitory Range

A 2022 study by Alim et al. evaluated four benzimidazole acetamide derivatives (9a–10b) — structurally related to the target compound by virtue of sharing the benzimidazole core with an N-linked acetamide moiety — against human erythrocyte carbonic anhydrase I (hCA-I), II (hCA-II), and acetylcholinesterase (AChE) [1]. Compounds 9a–10b exhibited AChE IC₅₀ values spanning 0.936 to 17.07 µM, an 18.2-fold range across only four structurally similar molecules. Against hCA-I, IC₅₀ values ranged from 4.72 to 8.23 µM (1.7-fold range); against hCA-II, IC₅₀ values ranged from 4.12 to 8.64 µM (2.1-fold range). The most potent AChE inhibitor in this series achieved sub-micromolar activity (IC₅₀ = 0.936 µM). Molecular docking confirmed that subtle substitution differences at the benzimidazole periphery produced distinct binding poses within the AChE active site. This class-level evidence demonstrates that benzimidazole acetamide derivatives as a scaffold are capable of low-micromolar to sub-micromolar enzyme inhibition, and that potency is highly sensitive to specific substitution patterns — reinforcing that the target compound's unique substitution (direct N2-methoxyacetamide, no additional ring substituents) defines a distinct point in SAR space that cannot be inferred from general scaffold properties.

Acetylcholinesterase inhibition Carbonic anhydrase inhibition Alzheimer's disease research

Purity Benchmark: ≥98% Across Multiple Independent Vendors with Documented Analytical Characterization

The target compound is consistently listed at ≥98% purity by three independent chemical suppliers: ChemScene (Cat. CS-0294578, purity ≥98%), Leyan (Cat. 1365248, purity 98%), and MolDB (Cat. M109141, purity 98%) . This multi-vendor purity consensus provides procurement-level confidence that the compound is routinely manufactured to a high purity standard. In contrast, the closest commercially available comparator N-(1H-benzimidazol-2-ylmethyl)-2-methoxyacetamide (CAS 850921-03-8) is listed at 95% purity by one major supplier, representing a potentially meaningful difference in impurity burden that could affect assay reproducibility, especially in sensitive biochemical or biophysical assays where minor impurities may act as confounding inhibitors or aggregators. The target compound's recommended storage condition (sealed, dry, 2–8°C) is standardized across vendors, reducing the risk of lot-to-lot degradation variability during storage.

Compound purity Reproducibility Procurement quality control

Evidence-Backed Application Scenarios for N-(1H-Benzo[d]imidazol-2-yl)-2-methoxyacetamide in Research and Industrial Procurement


Medicinal Chemistry SAR Expansion: Probing the Effect of Direct N2-Methoxyacetamide Substitution on Benzimidazole Scaffold Activity

The target compound serves as a structurally defined entry point for SAR campaigns exploring how direct N2-acetamide substitution — without spacer atoms — modulates target engagement relative to methylene-, ethylene-, or propylene-bridged analogs. The compound's LogP of 1.15 and 3 rotatable bonds provide a baseline for systematically varying lipophilicity and conformational flexibility within a matched molecular pair framework . Researchers synthesizing or procuring benzimidazole-acetamide libraries for enzyme inhibition screening (e.g., against AChE, where class-level IC₅₀ values range from 0.936 to 17.07 µM) can use this compound to test whether the direct N2-linkage geometry confers potency or selectivity advantages compared to spacer-containing comparators [1].

Biophysical Assay Probe Development: Scaffold with Favorable Physicochemical Profile for SPR and ITC Studies

With a molecular weight of 205.21 Da, LogP 1.15 (within the optimal 1–3 range), and only 3 rotatable bonds, the target compound falls within fragment-like to lead-like physicochemical space suitable for surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) studies . Its high multi-vendor purity standard (≥98%) reduces the risk of impurity-driven artifacts in biophysical assays where even minor contaminants can produce false-positive binding signals . The methoxyacetamide side chain provides a synthetically accessible handle for further derivatization, while the benzimidazole NH remains available for hydrogen-bond donor interactions.

Computational Chemistry and Pharmacophore Modeling: Benchmarking Direct N2-Linked Benzimidazole Conformations

The compound's compact structure (0 linker atoms between benzimidazole C2 and amide N, 3 rotatable bonds) makes it an attractive test case for docking and molecular dynamics studies comparing the conformational preferences of direct N2-substituted benzimidazoles versus spacer-containing analogs . The computed TPSA of 67.01 Ų and balanced HBD/HBA profile (2/3) align with typical CNS drug-likeness parameters, supporting its use as a reference compound in computational models predicting blood-brain barrier permeability or target binding poses where benzimidazole geometry is a key variable.

Chemical Biology Tool Compound: Untested Chemotype for Target ID and Phenotypic Screening

As a benzimidazole-acetamide chemotype for which no biological activity data has been publicly reported, the target compound represents a genuinely unexplored chemical probe for phenotypic screening campaigns. In high-content screening or cell-painting assays, the compound's intermediate lipophilicity (LogP 1.15) and low molecular weight reduce the risk of non-specific cytotoxicity and assay interference commonly associated with more lipophilic or higher-molecular-weight screening compounds . The availability of close structural analogs with documented physicochemical differences enables systematic deconvolution of any observed phenotypic hits through matched molecular pair analysis.

Quote Request

Request a Quote for n-(1h-Benzo[d]imidazol-2-yl)-2-methoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.